molecular formula C7H5N3O2S B1481497 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2090256-70-3

1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1481497
CAS No.: 2090256-70-3
M. Wt: 195.2 g/mol
InChI Key: VAIXKEFFADTHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Formula : C8_8H7_7N3_3O2_2S
Molecular Weight : 209.23 g/mol
IUPAC Name : this compound
PubChem CID : 54595868

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research has shown that this compound exhibits selective cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Jurkat T-cells, HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).
  • Mechanism of Action : The compound induces morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation. It also causes DNA fragmentation and reduces mitochondrial membrane potential without directly intercalating into DNA .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against a range of pathogens. In vitro studies revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure of the triazole ring contributes to its low multidrug resistance and high bioavailability .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cycloaddition Reactions : Utilizing azides and alkynes under copper(I) catalysis to form the triazole ring.
  • Carboxylation : Introducing the carboxylic acid functional group through various methods such as hydrolysis or direct carboxylation reactions .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several triazole derivatives, including this compound. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts. Notably, this specific derivative showed comparable potency to doxorubicin in certain cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives against common bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Summary Table

PropertyValue
Chemical FormulaC8_8H7_7N3_3O2_2S
Molecular Weight209.23 g/mol
Anticancer Cell LinesJurkat T-cells, HePG-2, MCF-7, PC-3, HCT-116
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Mechanism of ActionInduces apoptosis and DNA damage

Properties

IUPAC Name

1-thiophen-3-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIXKEFFADTHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.